1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2 It is a carbonyl compound that features a hydroxypropan-2-yl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one typically involves the reaction of 2-hydroxypropan-2-ylbenzene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1-[2-(2-oxopropan-2-yl)phenyl]ethan-1-one.
Reduction: Formation of 1-[2-(2-hydroxypropan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 2-Propanone, 1-hydroxy-
Comparison: 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one is unique due to the position of the hydroxypropan-2-yl group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
135781-38-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[2-(2-hydroxypropan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-6-4-5-7-10(9)11(2,3)13/h4-7,13H,1-3H3 |
InChI Key |
AWNGKAMCNCPFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C)(C)O |
Origin of Product |
United States |
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